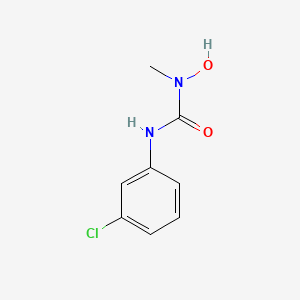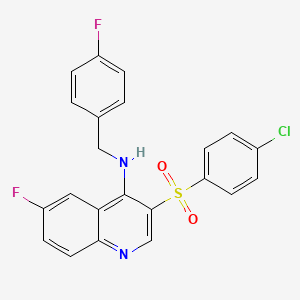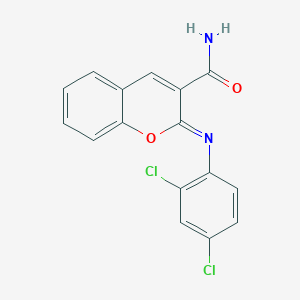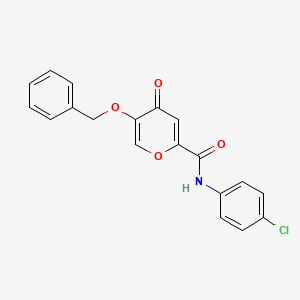![molecular formula C15H26N2O4 B3020095 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide CAS No. 941914-63-2](/img/structure/B3020095.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide, also known as DDAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDAO is a spirolactam-based fluorescent probe that has been extensively used for the detection of reactive oxygen species (ROS) in biological systems.
作用机制
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide is a spirolactam-based fluorescent probe that undergoes a spirolactam ring-opening reaction in the presence of ROS. The ring-opening reaction results in the formation of a fluorescent compound that emits light at a wavelength of 540 nm. The fluorescence intensity of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide is proportional to the concentration of ROS, making it a valuable tool for the quantitative analysis of ROS in biological systems.
Biochemical and Physiological Effects:
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has been shown to selectively detect H2O2 and ONOO- in live cells and tissues. The fluorescence intensity of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide is proportional to the concentration of ROS, making it a valuable tool for the quantitative analysis of ROS in biological systems. N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has been used to study the role of ROS in various physiological and pathological processes such as inflammation, apoptosis, and aging.
实验室实验的优点和局限性
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has several advantages over other fluorescent probes for the detection of ROS. It has high selectivity and sensitivity for H2O2 and ONOO-. N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide is also cell-permeable and can be used for live-cell imaging. However, N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has some limitations. It is sensitive to pH changes, and its fluorescence intensity can be affected by the presence of other reactive molecules such as thiols.
未来方向
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has potential applications in various fields such as biomedical research, drug discovery, and environmental monitoring. Future research can focus on the development of new fluorescent probes based on N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide for the detection of other reactive molecules such as nitric oxide (NO) and superoxide (O2-). The use of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide in combination with other imaging techniques such as confocal microscopy and flow cytometry can provide a better understanding of the role of ROS in various biological processes. Moreover, the development of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide-based biosensors can provide a valuable tool for the detection of ROS in environmental samples.
合成方法
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide involves the reaction of spirolactam with tert-butyl oxalyl chloride in the presence of triethylamine. The resulting product is a yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The purity of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide can be determined by high-performance liquid chromatography (HPLC) and mass spectrometry.
科学研究应用
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has been extensively used as a fluorescent probe for the detection of ROS in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The overproduction of ROS can lead to oxidative stress, which is associated with various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has been shown to selectively detect hydrogen peroxide (H2O2) and peroxynitrite (ONOO-) in live cells and tissues. The fluorescence intensity of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide is proportional to the concentration of ROS, making it a valuable tool for the quantitative analysis of ROS in biological systems.
属性
IUPAC Name |
N'-tert-butyl-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)17-13(19)12(18)16-9-11-10-20-15(21-11)7-5-4-6-8-15/h11H,4-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOXLLKPTMETHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1COC2(O1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3020014.png)







![N-[2-methyl-4-[3-methyl-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3020029.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3020030.png)

![5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B3020033.png)
![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3020034.png)